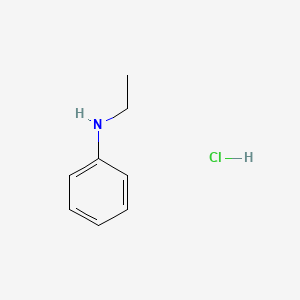

Benzenamine, N-ethyl-, hydrochloride

Description

Contextual Significance of Aromatic Amines and their Hydrochloride Salts in Chemical Sciences

Aromatic amines are fundamental building blocks in organic chemistry, serving as precursors to a vast array of dyes, polymers, pharmaceuticals, and agrochemicals. Their reactivity is largely governed by the nitrogen atom's lone pair of electrons, which can be readily protonated.

The conversion of aromatic amines into their hydrochloride salts is a common and crucial practice in chemical sciences. This process involves the reaction of the basic amine with hydrochloric acid, resulting in the formation of an ammonium (B1175870) salt. The primary significance of this transformation lies in the pronounced increase in the compound's polarity and, consequently, its solubility in aqueous media. This enhanced water solubility is of paramount importance in pharmaceutical development, as many drug molecules containing amine functionalities are formulated as hydrochloride salts to improve their bioavailability. nih.gov Furthermore, the salt form can influence a compound's stability, crystallinity, and handling properties. nih.gov

Overview of Benzenamine, N-ethyl-, hydrochloride as a Model Compound for Research

In the vast realm of chemical research, complex molecules often pose significant challenges to understanding fundamental reaction mechanisms and structure-property relationships. Consequently, scientists frequently turn to simpler, well-defined molecules as "model compounds" to dissect and comprehend these intricate processes. This compound serves as an excellent model compound for several reasons:

Structural Simplicity: Its structure contains the core features of a secondary aromatic amine and its corresponding salt, without the complicating influence of multiple functional groups. This allows researchers to isolate and study the effects of the ethyl group and the hydrochloride moiety on the benzene (B151609) ring and the nitrogen center.

Prototypical Properties: It embodies the fundamental physicochemical changes that occur upon salt formation, such as alterations in solubility, melting point, and spectroscopic characteristics.

Accessibility and Characterization: The parent amine, N-ethylaniline, is readily available, and its conversion to the hydrochloride salt is a straightforward acid-base reaction. The resulting salt is a stable, crystalline solid that can be easily purified and characterized using standard analytical techniques.

As a model compound, this compound can be instrumental in studies related to:

Salt Formation and Dissociation Equilibria: Investigating the thermodynamics and kinetics of its formation and its behavior in different solvent systems provides insights applicable to more complex amine salts.

Spectroscopic Analysis: The well-defined spectral features of both the free amine and its salt in techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy can be used to develop and validate analytical methods for characterizing amine salts.

Hydrogen Bonding Studies: The N-H···Cl hydrogen bond in the solid state of N-ethylanilinium chloride presents a simple system for studying the nature and strength of hydrogen bonds involving ammonium cations and chloride anions. researchgate.netresearchgate.net

Scope and Research Imperatives for In-depth Investigation of this compound

Despite its apparent simplicity, there remains a significant scope for further in-depth investigation of this compound. Key research imperatives include:

Elucidation of Solid-State Structure and Polymorphism: A detailed crystallographic analysis of this compound would provide precise information about its bond lengths, bond angles, and the nature of intermolecular interactions, including hydrogen bonding, in the solid state. Investigating the potential for polymorphism—the ability to exist in multiple crystalline forms—is crucial, as different polymorphs can exhibit distinct physical properties.

Advanced Spectroscopic and Computational Studies: While basic spectroscopic data exists, a comprehensive investigation using advanced techniques such as solid-state NMR and terahertz spectroscopy could provide deeper insights into its molecular dynamics and intermolecular interactions. nist.govnist.govnist.gov Computational modeling can complement these experimental studies by providing a theoretical framework for understanding its electronic structure and reactivity.

Application as a Model Substrate in Catalysis and Synthesis: this compound can serve as a model substrate for developing new catalytic systems for reactions involving aromatic amines, such as N-alkylation or cross-coupling reactions. Its well-defined properties allow for a clearer assessment of catalyst performance and reaction mechanisms.

Reference Standard in Analytical Chemistry: Due to its stability and well-characterized properties, it can be utilized as a primary reference standard in the development and validation of analytical methods for the quantification of N-ethylaniline and related compounds in various matrices. caymanchem.com

The continued exploration of this compound will not only enhance our fundamental understanding of aromatic amine salts but also contribute to advancements in fields ranging from materials science to medicinal chemistry.

Chemical Compound Information

| Compound Name |

| This compound |

| N-ethylaniline |

| Hydrochloric acid |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4348-19-0 |

|---|---|

Molecular Formula |

C8H12ClN |

Molecular Weight |

157.64 g/mol |

IUPAC Name |

N-ethylaniline;hydrochloride |

InChI |

InChI=1S/C8H11N.ClH/c1-2-9-8-6-4-3-5-7-8;/h3-7,9H,2H2,1H3;1H |

InChI Key |

BYYXZSVUFYEWRK-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for N-Ethylbenzenamine and its Hydrochloride Formation

The synthesis of N-ethylbenzenamine, a precursor to its hydrochloride salt, can be achieved through several strategic routes. The final step involves the reaction of the synthesized N-ethylbenzenamine with hydrochloric acid to form the stable salt, Benzenamine, N-ethyl-, hydrochloride. ontosight.ai This protonation of the amine group results in a typically white or off-white solid. ontosight.ai

Reductive Alkylation Strategies for N-Alkylated Anilines

Reductive amination is a cornerstone in the synthesis of N-alkylated anilines, providing a direct method for the formation of the ethyl-amino group. This approach typically involves the reaction of aniline (B41778) with an aldehyde, in this case, acetaldehyde (B116499), to form an intermediate imine, which is then reduced in situ to yield the secondary amine, N-ethylbenzenamine. rsc.org This method is valued for its ability to achieve selective mono-alkylation, a crucial aspect for avoiding the formation of the tertiary amine, N,N-diethylaniline. researchgate.netresearchgate.net

One effective protocol for the reductive mono-N-alkylation of anilines utilizes a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source in an aqueous 2-propanol solvent. researchgate.netresearchgate.net This system has demonstrated high efficiency and selectivity at room temperature. researchgate.netresearchgate.net The choice of solvent can significantly impact the reaction, with aqueous alcoholic media often proving effective. researchgate.net

One-Pot Synthesis Approaches from Nitroaromatic Precursors

A highly efficient and atom-economical approach is the one-pot synthesis of N-ethylaniline directly from nitrobenzene (B124822) and ethanol (B145695). sciengine.comresearchgate.net This method combines several reaction steps in a single reactor, including the in-situ generation of hydrogen from the aqueous-phase reforming of ethanol, the hydrogenation of nitrobenzene to aniline, and the subsequent N-alkylation of aniline with ethanol. sciengine.comresearchgate.net This integrated process avoids the isolation of intermediate products, streamlining the synthesis. sciengine.com

Using a Raney Ni catalyst, this one-pot reaction can achieve 100% conversion of both nitrobenzene and aniline. sciengine.comresearchgate.net Under optimized conditions (413 K, 1 MPa N2 pressure, and a nitrobenzene:ethanol volumetric ratio of 10:60), a high selectivity of 85.9% for N-ethylaniline can be obtained, with minimal formation of N,N-diethylaniline (0-4%). sciengine.comresearchgate.net This process is notable for its ability to promptly consume the generated hydrogen and aniline in subsequent steps, which enhances the selectivity towards the desired mono-alkylated product. sciengine.com

Alternative Alkylation and Amination Reactions in Organic Synthesis

Beyond reductive amination and one-pot syntheses from nitroaromatics, other methods for N-alkylation are prevalent in organic synthesis. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology represents a greener alternative, using alcohols as alkylating agents. researchgate.netnih.gov In this process, a catalyst temporarily oxidizes the alcohol (e.g., ethanol) to an aldehyde, which then reacts with the amine. The catalyst subsequently uses the "borrowed" hydrogen to reduce the resulting imine to the N-alkylated amine, with water as the only byproduct. nih.gov Various transition metal complexes, including those based on manganese, ruthenium, and iridium, have been shown to effectively catalyze this transformation. nih.govnih.govorganic-chemistry.org

Traditional N-alkylation using alkyl halides, such as ethyl bromide, is another well-established method. rsc.org However, this approach can suffer from poor chemoselectivity, often leading to over-alkylation and the formation of quaternary ammonium salts. nih.govnih.gov The reaction also produces salt byproducts that require disposal.

More recently, novel methods such as visible-light-induced N-alkylation have emerged. One such strategy employs 4-hydroxybutan-2-one as the alkylating agent in the presence of ammonium bromide, avoiding the need for metal catalysts, oxidants, or bases. nih.gov

Exploration of Reaction Kinetics and Catalysis in Synthetic Processes

The efficiency and selectivity of N-ethylbenzenamine synthesis are critically dependent on the catalytic system and the reaction conditions employed.

Catalytic Systems for Selective N-Alkylation

A diverse range of catalysts has been developed to promote the selective N-alkylation of aniline. For one-pot syntheses from nitrobenzene, Raney Ni has proven highly effective. sciengine.comresearchgate.netlookchem.com In reductive amination reactions, Pd/C is a commonly used catalyst. researchgate.netresearchgate.net

Zeolites, particularly those with specific pore sizes and shapes, have been investigated for the selective N-alkylation of aniline with lower alkanols in the gas phase. Acidic zeolites with a pore size of 6 to 8 angstroms, such as S-115, have shown high selectivity for the formation of N-alkylanilines over C-alkylation or dialkylation. google.com

Homogeneous catalysts, including pincer complexes of manganese and ruthenium, as well as iridium complexes, are highly efficient for N-alkylation reactions using alcohols. nih.govorganic-chemistry.org These molecularly-defined catalysts offer high stability and broad applicability for various substituted anilines and alcohols. nih.govrsc.org Other catalytic systems reported for N-alkylation include copper-chromite, silver/graphene oxide (Ag/GO) nanohybrids, and ferric perchlorate (B79767) immobilized on silica (B1680970) gel. researchgate.net

Influence of Reaction Conditions on Product Selectivity and Yield

Reaction conditions play a pivotal role in directing the outcome of the synthesis, influencing both the conversion of reactants and the selectivity towards the desired product.

Temperature: In the one-pot synthesis of N-ethylaniline from nitrobenzene and ethanol using a Raney Ni catalyst, temperature significantly affects the reaction. An increase in temperature can accelerate the rate of hydrogen generation from ethanol reforming. sciengine.com However, excessively high temperatures can also lead to an increased partial pressure of hydrogen, which may promote deep hydrogenation side reactions, thereby reducing the selectivity for N-ethylaniline. sciengine.com Similarly, in the vapor-phase alkylation of aniline, lower temperatures generally favor the N-alkylation pathway, while higher temperatures can increase the formation of C-alkylated and N,N-dialkylated products. researchgate.net

Reactant Ratio: The molar ratio of the reactants is a critical parameter for achieving high selectivity. In the one-pot synthesis, a volumetric ratio of nitrobenzene to ethanol of 10:60 was found to be optimal for maximizing the selectivity to N-ethylaniline. sciengine.com In zeolite-catalyzed N-alkylation, the ratio of aniline to alkanol also directly impacts the product distribution. google.com

Reaction Time and Residence Time: The duration of the reaction influences the product composition. In the one-pot synthesis, a reaction time of 8 hours was sufficient to achieve high conversion and selectivity. sciengine.com In continuous flow systems, the weight hourly space velocity (WHSV), which is inversely related to residence time, affects selectivity. For the hydrogenation of nitrobenzene, aniline selectivity can be sensitive to residence time, with an optimal WHSV yielding the highest amount of the desired product and avoiding over-hydrogenation. nih.gov

Below is a data table summarizing the influence of the catalyst on the one-pot synthesis of N-ethylaniline from nitrobenzene and ethanol.

| Catalyst | Nitrobenzene Conversion (%) | Aniline Conversion (%) | N-ethylaniline Selectivity (%) | N,N-diethylaniline Selectivity (%) | Ring Hydrogenated Product Selectivity (%) |

| Raney Ni (A) | 100 | 100 | 85.9 | 2.4 | 11.7 |

| Raney Ni (B) | 100 | 99.3 | 57.2 | 1.1 | 4.6 |

| Raney Ni (C) | 100 | 97.3 | 58.3 | 0.7 | 3.7 |

| Ru-Fe-B/Al2O3 | 35.7 | 93.6 | 95.6 | 0 | 1.1 |

| Reaction conditions: nitrobenzene 10 mL, ethanol 60 mL, T = 413 K, P = 1–1.2 MPa, t = 8 h. Data sourced from a study on one-pot synthesis. sciengine.com |

This second table illustrates the effect of the reactant volume ratio on the same one-pot synthesis using Raney Ni as the catalyst.

| Nitrobenzene:Ethanol:Water (Volume Ratio) | Nitrobenzene Conversion (%) | Aniline Conversion (%) | N-ethylaniline Selectivity (%) | N,N-diethylaniline Selectivity (%) |

| 10:60:0 | 100 | 100 | 85.9 | 2.4 |

| 10:30:30 | 100 | 98.7 | 75.4 | 1.2 |

| 10:0:60 | 100 | 0 | 0 | 0 |

| Reaction conditions: Raney Ni catalyst, T = 413 K, P = 1–1.2 MPa, t = 8 h. Data sourced from a study on one-pot synthesis. sciengine.com |

Elucidation of Reaction Mechanisms in Amine Derivatization

The synthesis of this compound, involves a series of fundamental organic reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and achieving high yields of the desired product. This section delves into the mechanistic pathways of key steps: N-alkylation, the role of imine intermediates, and the final salt formation.

The introduction of an ethyl group onto the nitrogen atom of aniline to form N-ethylaniline is a primary example of N-alkylation. This transformation can be achieved through various synthetic routes, with reductive amination being one of the most common and efficient methods. masterorganicchemistry.comwikipedia.org This process typically involves the reaction of aniline with an ethylating agent, such as acetaldehyde or ethanol.

One prominent pathway is the reductive amination of aniline with acetaldehyde. patsnap.comresearchgate.net This method proceeds in two main stages: the formation of an imine intermediate followed by its reduction. The initial step is the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetaldehyde. This is often catalyzed by a mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. masterorganicchemistry.com This addition forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. The hemiaminal is generally unstable and readily undergoes dehydration to form a Schiff base or imine (N-ethylideneaniline). youtube.comnih.gov The subsequent reduction of this imine intermediate to N-ethylaniline can be accomplished using various reducing agents, such as sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation. masterorganicchemistry.comjocpr.com

Alternatively, N-ethylaniline can be synthesized via the N-alkylation of aniline with ethanol . sciengine.com This reaction often requires a catalyst and elevated temperatures. The mechanism can proceed through a "borrowing hydrogen" or "hydrogen autotransfer" pathway. researchgate.net In this process, the catalyst, often a transition metal complex, temporarily abstracts hydrogen from the ethanol to form acetaldehyde in situ. acs.org The acetaldehyde then reacts with aniline to form the imine intermediate as described above. The catalyst, which now holds the abstracted hydrogen, then reduces the imine to N-ethylaniline, regenerating the catalyst in the process. researchgate.net Another possible, though less common, pathway involves the direct nucleophilic substitution of the hydroxyl group of ethanol by aniline, which is typically facilitated by a strong acid catalyst to protonate the hydroxyl group and make it a good leaving group (water).

The choice of synthetic route and catalyst can influence the selectivity of the reaction, particularly in minimizing the formation of the dialkylated byproduct, N,N-diethylaniline. sciengine.com

Table 1: Comparison of N-Alkylation Methodologies for N-Ethylaniline Synthesis

| Methodology | Alkylating Agent | Key Intermediate | Typical Conditions |

|---|---|---|---|

| Reductive Amination | Acetaldehyde | Imine (N-ethylideneaniline) | Mildly acidic or neutral pH, reducing agent (e.g., NaBH₃CN, H₂/catalyst) |

| Catalytic N-Alkylation | Ethanol | Imine (formed in situ) | Transition metal catalyst (e.g., Raney Ni, Pd/C), elevated temperature |

The formation of an imine is a critical mechanistic step in the synthesis of N-ethylaniline from aniline and acetaldehyde. patsnap.com This reversible reaction begins with the nucleophilic addition of the primary amine (aniline) to the carbonyl group of the aldehyde (acetaldehyde). masterorganicchemistry.comnih.gov The reaction is typically catalyzed by acid, which activates the carbonyl group for nucleophilic attack. youtube.com

The key steps in imine formation are:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of acetaldehyde.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral hemiaminal intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the hemiaminal is protonated by an acid catalyst, converting it into a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen atom assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (which can be a water molecule or another aniline molecule) removes a proton from the nitrogen atom to yield the final imine product, N-ethylideneaniline. youtube.com

Conversely, imines can undergo hydrolysis back to the corresponding amine and aldehyde or ketone in the presence of water, particularly under acidic conditions. masterorganicchemistry.comchemistrysteps.com The mechanism of imine hydrolysis is the microscopic reverse of its formation. youtube.comchemistrysteps.com It begins with the protonation of the imine nitrogen, which activates the imine carbon for nucleophilic attack by water. The resulting protonated hemiaminal then loses a proton from the oxygen and subsequently gains a proton on the nitrogen. Finally, the C-N bond cleaves, releasing the primary amine and the protonated carbonyl compound, which is then deprotonated to regenerate the aldehyde. The reversibility of imine formation and hydrolysis is a key consideration in the synthesis process. nih.gov

The final step in the synthesis of this compound is the protonation of N-ethylaniline, a weak base, with hydrochloric acid to form the corresponding salt. noaa.gov This is an acid-base reaction where the lone pair of electrons on the nitrogen atom of the secondary amine acts as a proton acceptor.

N-alkylanilines, like N-ethylaniline, have two potential sites for protonation: the nitrogen atom and the aromatic ring. researchgate.net However, N-protonation is thermodynamically more favorable, leading to the formation of the N-ethylanilinium ion. researchgate.netresearchgate.net The proton from hydrochloric acid is transferred to the nitrogen atom, forming a stable ammonium salt.

The process can be represented as: C₆H₅NH(C₂H₅) + HCl → [C₆H₅NH₂(C₂H₅)]⁺Cl⁻

The resulting hydrochloride salt is an ionic compound, which typically presents as a crystalline solid. This conversion to a salt is often used as a method of purification and stabilization for amines. Amines themselves can be susceptible to oxidation and may be oily liquids that are difficult to handle, whereas their hydrochloride salts are generally more stable, crystalline solids with higher melting points and better solubility in water. noaa.govnih.gov

The protonation significantly alters the chemical and physical properties of the molecule. The formation of the ionic salt increases its polarity, which is why N-ethylaniline hydrochloride is more soluble in polar solvents like water compared to its free base form, which is insoluble in water. noaa.govnih.gov The pKa of the conjugate acid of N,N-diethylaniline is reported to be 6.57, which provides an indication of the basicity of related N-alkylanilines. nih.gov

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| N-ethylaniline |

| Aniline |

| Acetaldehyde |

| Ethanol |

| N-ethylideneaniline |

| Sodium borohydride |

| Sodium cyanoborohydride |

| N,N-diethylaniline |

| Hydrochloric acid |

Advanced Structural Elucidation and Spectroscopic Analysis

Crystallographic Investigations of Benzenamine, N-ethyl-, hydrochloride and Related Derivatives

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state material. This provides foundational insights into the substance's physical and chemical properties.

Single-Crystal X-ray Diffraction Studies

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific, complete single-crystal X-ray diffraction study for this compound. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific salt are not available in this article.

General principles of X-ray diffraction allow for the determination of crystal and molecular structures by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique is the definitive method for establishing the connectivity of atoms and the detailed conformation of molecules in the solid state.

Analysis of Intermolecular Interactions and Packing Arrangements in the Solid State

In the absence of a specific crystal structure for this compound, the analysis of its intermolecular interactions is based on the known behavior of similar amine hydrochloride salts. The solid state of this compound consists of N-ethylanilinium cations (C₆H₅NH₂C₂H₅⁺) and chloride anions (Cl⁻).

In addition to this principal interaction, other weaker forces are also anticipated to contribute to the crystal's stability:

C-H···Cl Interactions: Weaker hydrogen bonds may exist between the hydrogen atoms of the phenyl ring or the ethyl group and the chloride anion.

π-Interactions: Potential stacking of the aromatic phenyl rings of the N-ethylanilinium cations could further stabilize the crystal structure, although this is dependent on the specific packing arrangement adopted.

The interplay of these forces dictates the final crystal packing, influencing properties like density, melting point, and solubility.

Polymorphism and Solid-State Structural Variability

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Each polymorph possesses a different arrangement of molecules in the crystal lattice and, consequently, may exhibit different physical properties. There are no published studies or reports found in the surveyed scientific literature concerning the existence of polymorphs for this compound.

Vibrational and Electronic Spectroscopic Research

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound provides a characteristic fingerprint based on the vibrational modes of its functional groups. While a publicly available spectrum confirms its characterization, the following analysis is based on established principles for anilinium salts. nih.gov The protonation of the nitrogen atom significantly influences the spectrum compared to its free base, N-ethylaniline.

Key vibrational bands and their assignments are detailed below:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Description |

| 2700-3200 | N⁺-H Stretching | A broad and strong absorption band characteristic of the stretching vibration of the protonated amine group involved in hydrogen bonding with the chloride anion. |

| 3000-3100 | Aromatic C-H Stretching | Medium to weak bands corresponding to the stretching of C-H bonds on the phenyl ring. |

| 2850-2980 | Aliphatic C-H Stretching | Medium to strong bands from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group (CH₃ and CH₂). |

| 1550-1650 | N⁺-H Bending | Bending vibrations (scissoring) of the ammonium (B1175870) group, often appearing as medium to strong bands. |

| 1450-1600 | Aromatic C=C Stretching | A set of medium to strong bands resulting from the in-plane stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring. |

| 1200-1300 | C-N Stretching | The stretching vibration of the bond between the phenyl carbon and the nitrogen atom. Its position is influenced by protonation. |

| 690-900 | Aromatic C-H Out-of-Plane Bending | Strong bands whose exact position is indicative of the substitution pattern on the benzene ring. For a monosubstituted ring, strong bands are expected around 690 and 750 cm⁻¹. |

Raman Spectroscopy for Molecular Vibrational Fingerprints

Expected prominent signals in the Raman spectrum would include:

Aromatic Ring Vibrations: A very strong, sharp signal corresponding to the symmetric "ring breathing" mode of the benzene ring, typically observed around 1000 cm⁻¹.

Aromatic C-H Stretching: A strong band above 3000 cm⁻¹ due to the symmetric stretching of the C-H bonds on the phenyl ring.

Aliphatic C-H Stretching: Signals in the 2850-2980 cm⁻¹ region from the ethyl group.

C-N Stretching: The C-N bond stretch would also be Raman active.

Unlike in FT-IR, the highly polar N⁺-H vibrations are expected to produce relatively weak signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound provides insight into the electronic transitions within the molecule, primarily associated with the aromatic ring. The chromophore, the substituted benzene ring, gives rise to characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions of the electrons in the delocalized π-system of the phenyl group.

In a typical non-polar solvent like isooctane, the parent compound N-ethylaniline exhibits two main absorption maxima (λmax). nih.gov The first, more intense band appears around 245 nm, which can be attributed to the primary π → π* transition (E2-band) of the benzene ring. A second, less intense band is observed at approximately 294 nm, corresponding to the symmetry-forbidden π → π* transition (B-band). nih.gov This transition becomes more allowed due to the substitution on the ring which lowers its symmetry.

The lone pair of electrons on the nitrogen atom can interact with the π-system of the benzene ring (an n → π* transition), although this is often obscured by the more intense π → π* bands. youtube.com When N-ethylaniline is protonated to form the hydrochloride salt, the lone pair on the nitrogen is involved in bonding with the hydrogen ion. This change can lead to a hypsochromic shift (blue shift) of the absorption bands, as the electron-donating effect of the amino group is diminished, altering the energy required for the electronic transitions.

Table 1: UV-Vis Absorption Data for N-Ethylaniline

| Wavelength (λmax) | Molar Absorptivity (log ε) | Solvent | Transition Type |

| 245 nm | 4.12 | Isooctane | π → π* (Primary) |

| 294 nm | 3.35 | Isooctane | π → π* (Secondary) |

Data sourced from studies on the parent compound, N-ethylaniline. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of N-ethylaniline hydrochloride displays distinct signals corresponding to the ethyl and phenyl protons.

Ethyl Group: The ethyl group protons appear as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom are deshielded and typically appear as a quartet around 3.1-3.4 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) are further upfield, appearing as a triplet around 1.2-1.4 ppm.

Aromatic Protons: The protons on the benzene ring typically appear in the region of 6.6-7.3 ppm. The substitution pattern influences their exact chemical shifts and multiplicities, often resulting in a complex multiplet.

Amine Proton: In the hydrochloride salt, the proton on the nitrogen atom (-NH₂⁺-) is present. Its chemical shift is variable and can be concentration and solvent-dependent, often appearing as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments.

Ethyl Group: The methylene carbon (-CH₂) signal appears around 38-45 ppm, while the methyl carbon (-CH₃) signal is found further upfield, typically around 13-16 ppm.

Aromatic Carbons: The six carbons of the benzene ring give rise to signals in the aromatic region (approximately 112-150 ppm). The carbon atom directly attached to the nitrogen (C1) is the most deshielded. The chemical shifts of the ortho, meta, and para carbons will be distinct.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the N-Ethylanilinium Cation

| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -CH₃ | ~1.2-1.4 | Triplet | ~13-16 |

| -CH₂- | ~3.1-3.4 | Quartet | ~38-45 |

| Aromatic C-H | ~6.6-7.3 | Multiplet | ~112-130 |

| Aromatic C-N | - | - | ~145-150 |

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) of this compound, typically analyzed as the free base N-ethylaniline after volatilization, provides crucial information for structural confirmation through its characteristic fragmentation pattern. The molecular weight of N-ethylaniline is 121.18 g/mol . nist.gov

The electron ionization (EI) mass spectrum is dominated by fragmentation resulting from the cleavage of the bond alpha to the nitrogen atom, a characteristic pathway for amines. libretexts.orgmiamioh.edu This process involves the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group.

Major Fragmentation Pathway (α-Cleavage):

The parent molecule is ionized to form the molecular ion [C₈H₁₁N]⁺• with a mass-to-charge ratio (m/z) of 121.

Alpha-cleavage occurs, where the C-C bond of the ethyl group breaks, leading to the loss of a methyl radical.

This results in the formation of a highly stable, resonance-stabilized iminium cation [C₆H₅NH=CH₂]⁺. This fragment is typically the most abundant ion in the spectrum (the base peak) and has an m/z of 106. nih.gov

Other minor fragments can arise from the cleavage of the aromatic ring or loss of other small molecules, but the peak at m/z 106 is the most diagnostic feature for the N-ethylaniline structure. The molecular ion peak at m/z 121, while potentially weak, is also important for confirming the molecular weight. libretexts.org

Table 3: Major Fragment Ions in the Mass Spectrum of N-Ethylaniline

| m/z | Proposed Fragment Ion | Formula | Notes |

| 121 | Molecular Ion | [C₈H₁₁N]⁺• | Confirms molecular weight |

| 106 | Iminium Cation | [C₇H₈N]⁺ | Base Peak, result of α-cleavage (loss of •CH₃) |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Loss of the ethylamino group |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These calculations, based on the principles of quantum mechanics, can determine electronic structure, geometry, and a variety of molecular properties. For N-ethylanilinium chloride, methods such as Density Functional Theory (DFT) and Ab Initio calculations are employed to provide a detailed molecular picture.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. pku.edu.cn

For the N-ethylanilinium cation, geometry optimization is typically performed to find the lowest energy conformation. A common approach involves using the B3LYP functional with a basis set such as 6-311+G(d,p). pku.edu.cn This level of theory is effective for optimizing the structures of aniline (B41778) derivatives. pku.edu.cnkau.edu.sa The optimization process calculates the most stable arrangement of atoms by minimizing the forces on them, resulting in predicted bond lengths, bond angles, and dihedral angles.

Upon protonation of N-ethylaniline to form the N-ethylanilinium ion, significant changes in the geometry around the nitrogen atom are expected. The nitrogen center transitions from a trigonal pyramidal geometry in the neutral amine to a more tetrahedral geometry in the anilinium cation due to the formation of an additional N-H bond. The C-N bond length and the orientation of the ethyl group relative to the phenyl ring are also affected. DFT calculations can precisely quantify these structural parameters.

Table 1: Representative Optimized Geometrical Parameters for Anilinium Ions from DFT Studies (Note: This table is illustrative, based on general findings for anilinium ions, as specific data for N-ethylanilinium is not available.)

| Parameter | Typical Value (Anilinium) | Expected Change in N-ethylanilinium |

|---|---|---|

| C-N Bond Length | ~1.47 Å | Minor elongation due to steric hindrance |

| N-H Bond Length | ~1.03 Å | Standard for ammonium (B1175870) groups |

| C-N-C Angle | N/A | ~112° (illustrative) |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. umons.ac.be These methods, such as Møller-Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties. aablocks.com

For N-ethylaniline and its protonated form, ab initio calculations can be used to obtain highly accurate energies and to validate the results from DFT methods. researchgate.net They are particularly useful for studying phenomena where electron correlation is critical, such as in the analysis of noncovalent interactions like cation-π interactions between the anilinium headgroup and the adjacent phenyl ring. nih.govacs.orgacs.org Such studies on related anilinium cations have revealed the importance of these through-space interactions in stabilizing the molecule's structure. nih.govacs.orgacs.org

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of a molecule.

For the N-ethylanilinium cation, the MEP map would show a significant region of positive electrostatic potential concentrated around the -NH2(ethyl)+ group, which is the center of the positive charge. This positive potential extends over the hydrogen atoms of the ammonium group, indicating their high susceptibility to interaction with nucleophiles or solvent molecules. The phenyl ring would exhibit a region of negative potential (associated with the π-electron cloud) above and below the plane of the ring, though this effect is lessened by the electron-withdrawing nature of the attached ammonium group. A study on N-ethylaniline calculated the MEP value on the nitrogen atom to be -18.385 a.u., a descriptor used to evaluate molecular basicity. pku.edu.cn Upon protonation, this value would shift dramatically to become highly positive.

Table 2: Expected Molecular Electrostatic Potential (MEP) Features of N-ethylanilinium

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Ammonium Group (-NH2(ethyl)+) | Strongly Positive | Site for nucleophilic attack/H-bonding |

| Phenyl Ring (π-system) | Negative (above/below plane) | Potential for cation-π interactions |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. kau.edu.saresearchgate.net

For the N-ethylanilinium cation, the presence of the positively charged nitrogen center significantly lowers the energies of both the HOMO and LUMO compared to the neutral N-ethylaniline molecule. This indicates a reduced ability to donate electrons (lower HOMO energy) and a greater ability to accept them (lower LUMO energy). The HOMO is expected to be localized primarily on the phenyl ring (the π-system), while the LUMO would likely have significant contributions from the anilinium group, particularly the C-N antibonding orbitals.

A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net Computational studies on N-ethylaniline and related derivatives have used DFT methods to calculate these orbital energies and the resulting energy gap to understand their structure-property relationships. acs.orgcolab.ws For the N-ethylanilinium ion, this analysis would predict that any charge transfer interactions would likely involve the π-system of the phenyl ring as the donor and the electron-deficient anilinium moiety as the acceptor.

Table 3: Conceptual HOMO-LUMO Properties for N-ethylaniline vs. N-ethylanilinium

| Property | N-ethylaniline (Neutral) | N-ethylanilinium (Cation) |

|---|---|---|

| HOMO Energy | Higher (more electron-donating) | Lower (less electron-donating) |

| LUMO Energy | Higher (less electron-accepting) | Lower (more electron-accepting) |

| HOMO-LUMO Gap | Larger (more stable) | Smaller (more reactive) |

| HOMO Localization | Phenyl ring and Nitrogen lone pair | Primarily Phenyl ring π-system |

Molecular Dynamics Simulations

While quantum chemical calculations examine static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and flexibility. mdpi.comfrontiersin.org

Conformational Analysis and Torsional Behavior

An MD simulation would involve placing the N-ethylanilinium ion in a simulated environment (e.g., a box of water molecules to mimic aqueous solution) and calculating the forces on each atom over time using a force field. The simulation would track the atomic trajectories, revealing the preferred dihedral angles and the energy barriers to rotation. For the N-ethylanilinium ion, it is expected that the ethyl group is not completely free to rotate, facing some steric hindrance from the phenyl ring. The simulation could quantify the potential energy surface for this rotation, identifying the most stable (lowest energy) conformers and the transition states between them. Such analyses are crucial for understanding how the molecule's shape influences its interactions with its environment. acs.orgnih.gov

Intermolecular Hydrogen Bonding and Solvation Effects

Benzenamine, N-ethyl-, hydrochloride, existing as the N-ethylanilinium cation and a chloride anion, exhibits significant intermolecular interactions, particularly hydrogen bonding and solvation. The protonated secondary amine group (N⁺-H) of the N-ethylanilinium cation is a strong hydrogen bond donor.

In protic solvents like water, the N⁺-H group forms strong hydrogen bonds with solvent molecules. learncbse.inbyjus.com Computational studies, often employing Density Functional Theory (DFT), can model these interactions to determine their geometry and strength. researchgate.net For similar systems like protonated amines, calculations have shown that the energy of these hydrogen bonds can be significant, influencing the compound's solubility and conformational preferences. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to quantify the stabilization energy associated with these hydrogen bonds. researchgate.net This analysis examines the interaction between the lone pair orbitals of the solvent (the hydrogen bond acceptor) and the antibonding orbital (σ*) of the N⁺-H bond (the hydrogen bond donor). researchgate.net

Solvation has a profound impact on the reactivity of aniline derivatives. The extent of solvation can influence reaction rates, with studies on related reactions showing that large negative entropies of activation can be attributed to predominant solvation effects, as the transition state may be more ordered or differently solvated than the reactants. nih.gov Computational models that incorporate a solvent continuum or explicit solvent molecules are essential for accurately predicting the behavior of N-ethylaniline hydrochloride in solution. researchgate.net

Theoretical Studies of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanisms of chemical reactions. rsc.orgrsc.orgresearchgate.net For derivatives of aniline, theoretical studies have successfully mapped out the potential energy surfaces for various transformations. mdpi.com

A common approach involves using DFT methods, such as M06-2X, combined with a suitable basis set like 6-311++G(3df,2p), to locate and characterize stationary points (reactants, products, intermediates, and transition states) along a reaction coordinate. mdpi.com

For instance, in the reaction of a related compound, 4-methyl aniline, with hydroxyl radicals, computational studies have identified two primary competing pathways: hydrogen abstraction from the amino group and OH addition to the aromatic ring. mdpi.com

Transition States (TS): Each step in a proposed mechanism proceeds through a transition state, which represents the highest energy point along that step. Computationally, a transition state is confirmed by frequency calculations, where it is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Intrinsic Reaction Coordinate (IRC): IRC calculations are performed to confirm that a given transition state correctly connects the intended reactants and products (or intermediates). mdpi.com This ensures the elucidated pathway is a valid reaction channel.

By calculating the relative energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, allowing researchers to identify the most favorable mechanistic pathway. mdpi.com

Theoretical models allow for the a priori prediction of key kinetic parameters, including activation energies (Ea) and reaction rate constants (k). These predictions are vital for understanding and controlling reaction outcomes.

The activation energy is determined from the calculated potential energy surface as the difference in energy between the reactants and the highest-energy transition state in the rate-determining step. researchgate.net For example, the activation energy for the proton-dissociation of N-ethylaniline has been determined to be 11 kJ mol⁻¹. researcher.life

Once the activation energies and vibrational frequencies of the stationary points are known, reaction rate constants can be calculated using theories such as Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com These calculations can predict how the rate constant changes with temperature and pressure.

Table 1: Calculated Activation Parameters for Aniline Derivative Reactions This table presents a compilation of computationally and experimentally determined activation parameters for reactions involving aniline and its derivatives, illustrating typical values.

| Reaction | Compound | Activation Energy (Ea) | Method | Reference |

|---|---|---|---|---|

| Proton Dissociation | N-ethylaniline | 11 kJ/mol | Experimental | researcher.life |

| Oxidative Coupling | Aniline | 9.34 kJ/mol | Experimental/DFT | researchgate.net |

| H-abstraction by OH | 4-methyl aniline | -11.2 kJ/mol (effective) | M06-2X/CCSD(T) | mdpi.com |

Structure-Reactivity Relationship (SAR) Studies in Organic Transformations

Structure-Reactivity Relationship (SAR) studies aim to correlate changes in the molecular structure of a series of related compounds with their observed reactivity in chemical transformations. nih.gov For aromatic compounds like N-ethylaniline, these relationships are often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). nih.gov

In the case of N-ethylaniline, the ethyl group (-CH₂CH₃) attached to the nitrogen is a weak electron-donating group (+I effect). This increases the electron density on the nitrogen atom and, through resonance, on the aromatic ring, particularly at the ortho and para positions. This activation makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted aniline.

Studies on the oxidation and iodination of a series of substituted anilines provide clear evidence of these electronic effects. nih.gov

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the reaction rate by stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. nih.gov

Electron-withdrawing groups (e.g., -NO₂, -COOH, -Cl) decrease the reaction rate by destabilizing the intermediate. nih.gov

The observed order of reactivity in these studies consistently shows that anilines with electron-donating substituents react faster than those with electron-withdrawing substituents.

Table 2: Relative Reactivity of Substituted Anilines in Electrophilic Reactions This table shows the qualitative effect of different substituents on the rate of electrophilic reactions on the aniline ring, as established in kinetic studies.

| Substituent (at para-position) | Electronic Effect | Effect on Reaction Rate | Reference |

|---|---|---|---|

| -OCH₃ | Strong Electron-Donating | Increases | nih.gov |

| -CH₃ | Electron-Donating | Increases | nih.gov |

| -H | Reference | Baseline | nih.gov |

| -Cl | Electron-Withdrawing | Decreases | nih.gov |

| -Br | Electron-Withdrawing | Decreases | nih.gov |

| -COOH | Strong Electron-Withdrawing | Decreases | nih.gov |

| -NO₂ | Very Strong Electron-Withdrawing | Decreases | nih.gov |

Based on these established trends, N-ethylaniline would be expected to be more reactive towards electrophiles than aniline itself, but less reactive than anilines bearing stronger electron-donating groups like p-methoxyaniline.

Chemical Reactivity and Derivatization Studies

Role as a Nucleophilic Reagent in Organic Synthesis

The nucleophilicity of the nitrogen in N-ethylaniline is central to its chemical behavior. It readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen bonds. This reactivity is harnessed in several fundamental organic reactions.

N-ethylaniline undergoes acylation when treated with acylating agents like acyl chlorides or acid anhydrides to form N-substituted amides. chemguide.co.uklibretexts.org This reaction is a type of nucleophilic acyl substitution. The nitrogen atom of N-ethylaniline attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion), resulting in the formation of an amide. chemguide.co.uk The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. byjus.com

The general scheme for the acylation of N-ethylaniline is as follows:

Reactants: N-ethylaniline, Acyl Chloride

Product: N-ethyl-N-phenylacetamide

Byproduct: Hydrochloric acid

This reaction is a fundamental method for the synthesis of amides, which are prevalent in both natural products and synthetic materials. tandfonline.com The reactivity of the acylating agent plays a significant role in the reaction's success; acyl chlorides are highly reactive electrophiles suitable for acylating even less reactive amines. youtube.com

| Acylating Agent | Product | Reaction Conditions |

|---|---|---|

| Acetyl chloride | N-ethyl-N-phenylacetamide | Typically in the presence of a base like pyridine |

| Benzoyl chloride | N-ethyl-N-phenylbenzamide | Schotten-Baumann conditions (aqueous base) |

N-ethylaniline can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. wikipedia.org These reactions, which involve the formation of an imine or azomethine group (-C=N-), are fundamental in organic synthesis. chemijournal.com The products of these reactions with aryl amines are known as Schiff bases. wikipedia.org

The reaction is typically catalyzed by either an acid or a base and proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.org This intermediate then undergoes dehydration to yield the imine. wikipedia.org The formation of Schiff bases is a reversible reaction, and the removal of water can drive the equilibrium toward the product. wikipedia.org

Schiff bases are valuable intermediates in the synthesis of various organic compounds and are known for their diverse biological activities. chemijournal.com

| Carbonyl Compound | Product Type |

|---|---|

| Benzaldehyde | Schiff Base (N-benzylidene-N-ethylaniline) |

| Acetone | Enamine (in some cases, with secondary amines) |

The nitrogen atom in N-ethylaniline can act as a nucleophile in substitution reactions with alkyl halides or aryl halides to form more substituted anilines. libretexts.org N-alkylation can be achieved using various alkylating agents in the presence of a base. researchgate.net The reaction of N-ethylaniline with an alkyl halide would lead to a tertiary amine. Further alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. libretexts.org

Vapor-phase alkylation of aniline (B41778) with ethanol (B145695) over solid acid catalysts has been studied, with N-alkylation being the predominant pathway, yielding N-ethylaniline and N,N-diethylaniline. researchgate.net

Arylation reactions are generally more challenging and often require metal catalysis. These reactions are crucial for the synthesis of triarylamines and other complex aniline derivatives.

Synthesis of Complex Organic Architectures Utilizing the Compound

The reactivity of N-ethylaniline makes it a valuable precursor for the synthesis of various heterocyclic compounds. These nitrogen-containing ring systems are of significant interest due to their presence in many biologically active molecules. openmedicinalchemistryjournal.com

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. nih.gov They are synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. While N-ethylaniline itself is not a 1,2-diamine, derivatives of anilines are crucial starting materials for creating the necessary precursors for quinoxaline (B1680401) synthesis. For instance, N-propargyl aniline derivatives can be used in intramolecular cyclizations catalyzed by Lewis acids to form quinoxalines. rsc.org

The general synthetic strategy involves the reaction of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound. mtieat.org Various synthetic routes have been developed to access quinoxaline derivatives, highlighting their importance in medicinal chemistry. nih.gov

Pyrazolines and pyrazolidines are five-membered nitrogen-containing heterocycles. mdpi.com The synthesis of these compounds often involves the reaction of α,β-unsaturated aldehydes and ketones (chalcones) with hydrazine (B178648) derivatives. nih.govresearchgate.net While N-ethylaniline is not a hydrazine, aniline derivatives can be used to synthesize precursors for these reactions.

One of the common methods for synthesizing pyrazolines is the [3+2] cycloaddition of azomethine imines with alkenes. mdpi.com Pyrazolidines can be synthesized through the reaction of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. csic.es

Investigation of Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of N-ethylaniline is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the N-ethylamino group. byjus.comchemistrysteps.com The nitrogen atom's lone pair of electrons is delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. byjus.com This makes the compound highly reactive towards electrophiles and directs incoming substituents to these positions. byjus.comchemistrysteps.com

However, the reactivity and regioselectivity are heavily influenced by the reaction conditions, particularly the acidity of the medium. In the presence of a strong acid, the nitrogen atom of the N-ethylamino group is protonated to form the N-ethylanilinium ion. byjus.combyjus.com This protonated group becomes strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. byjus.com This dual reactivity is a critical consideration in synthetic design.

Key Electrophilic Aromatic Substitution Reactions:

Halogenation: The reaction of N-ethylaniline with bromine water is rapid and extensive, often leading to polysubstituted products, such as the 2,4,6-tribromo derivative, due to the strong activating effect of the amino group. byjus.comlibretexts.org To achieve monosubstitution, the reactivity of the amino group must be moderated. This is typically done by acetylation to form the corresponding amide, which is less activating, allowing for controlled halogenation. libretexts.orglibretexts.org

Nitration: Direct nitration of N-ethylaniline with a mixture of nitric acid and sulfuric acid leads to a complex mixture of ortho, para, and a significant amount of meta-nitro products. byjus.combyjus.com The formation of the meta isomer is a direct consequence of the reaction occurring in a strongly acidic medium, which protonates the amino group to form the meta-directing anilinium ion. byjus.com Oxidation of the ring can also occur, leading to tarry by-products. libretexts.org

Sulfonation: Treatment with sulfuric acid results in the formation of the anilinium hydrogen sulfate (B86663) salt. Upon heating, this intermediate rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid), with the sulfonic acid group predominantly in the para position. byjus.com

Friedel-Crafts Reactions: N-ethylaniline does not typically undergo Friedel-Crafts alkylation or acylation. chemistrysteps.comlibretexts.org The nitrogen atom acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. libretexts.orglibretexts.org This results in the formation of a positively charged nitrogen adjacent to the ring, which deactivates the ring towards further electrophilic attack. chemistrysteps.comlibretexts.org This limitation can be overcome by protecting the amino group as an amide. libretexts.org

The table below summarizes the outcomes of various aromatic substitution reactions on N-ethylaniline.

| Reaction Type | Reagents | Key Conditions | Major Product(s) |

| Halogenation (Bromination) | Br₂ in water | Room Temperature | 2,4,6-Tribromo-N-ethylaniline byjus.com |

| Nitration | HNO₃, H₂SO₄ | Strongly Acidic | Mixture of ortho, para, and meta isomers byjus.combyjus.com |

| Sulfonation | Concentrated H₂SO₄ | Heating | N-ethyl-4-aminobenzenesulfonic acid byjus.com |

| Friedel-Crafts Acylation | Acyl Halide, AlCl₃ | Anhydrous | No reaction due to catalyst complexation chemistrysteps.comlibretexts.org |

Applications in Specialized Chemical Research Fields Excluding Prohibited Areas

Research in Dye Chemistry and Chromophore Development

The core structure of Benzenamine, N-ethyl-, hydrochloride, derived from an aniline (B41778) derivative, makes it a valuable precursor in the field of dye chemistry. Aniline derivatives are fundamental components in the manufacture of a wide array of dyes and pigments. ontosight.aiborsodchem.cz The N-ethyl group provides a specific modification that influences the final properties of the dye molecule.

This compound serves as a key starting material for synthesizing novel chromophores, the parts of a molecule responsible for its color. nih.gov Its utility is particularly prominent in the creation of azo dyes. The general synthesis route for azo dyes involves the diazotization of a primary aromatic amine, which is then coupled with a suitable nucleophilic compound. sphinxsai.com N-ethylaniline, the parent amine of the hydrochloride salt, can be used as the coupling component, reacting with a diazonium salt to form an azo linkage (-N=N-), which is a primary chromophore. sphinxsai.com

Researchers utilize N-ethylated aniline derivatives to construct complex dye architectures. For instance, novel azo disperse dyes have been synthesized using N-benzyl-N-ethyl-aniline, demonstrating the role of the N-ethylaniline framework in building new colorants. researchgate.net The reactivity of the amine functionality allows it to be a versatile starting point for creating triphenylmethane (B1682552) dyes and other important dye classes. ontosight.aigoogle.com The hydrochloride form provides a stable, solid precursor that can be readily used in various synthetic protocols. ontosight.ai

Table 1: Examples of Dye Classes Synthesized from Aniline Derivatives

| Dye Class | Key Synthetic Step Involving Aniline Moiety | Reference |

|---|---|---|

| Azo Dyes | Coupling with a diazonium salt | sphinxsai.com |

| Triphenylmethane Dyes | Condensation reactions | google.com |

| Disperse Dyes | Incorporation into various chromophoric systems | researchgate.netnii.ac.jp |

The relationship between a dye's molecular structure and its observed color is a fundamental area of research. Modifications to the chemical structure, even minor ones, can significantly alter the way a molecule absorbs light, thus changing its color. nih.gov The N-ethyl group in N-ethylaniline-derived dyes plays a crucial role in this dynamic.

In structure-color relationship studies, chemists systematically alter parts of the dye molecule and observe the resulting shift in the absorption spectrum. The ethyl group on the nitrogen atom acts as an auxochrome—a group that modifies the light-absorbing properties of the chromophore. nih.gov Compared to an unsubstituted aniline (-NH2) or an N-methylaniline derivative, the N-ethyl group can influence the dye's color through several mechanisms:

Electronic Effects : The ethyl group is electron-donating, which can increase the electron density of the aromatic system and shift the light absorption to longer wavelengths (a bathochromic shift), often resulting in a deeper color. nii.ac.jp

Steric Effects : The size of the ethyl group can affect the planarity of the molecule, which in turn influences the conjugation of the pi-electron system and, consequently, the color.

Solubility : The N-ethyl group impacts the dye's solubility in different media, which can affect its application performance and sometimes its color in solution (solvatochromism). researchgate.net

By synthesizing a series of dyes where the N-alkyl group is varied (e.g., methyl, ethyl, butyl), researchers can precisely map how these changes affect the color, providing valuable data for designing new dyes with specific, targeted shades. nii.ac.jp

Coordination Chemistry and Ligand Design

The nitrogen atom in the N-ethylbenzenamine moiety possesses a lone pair of electrons, making it an excellent Lewis base capable of donating electron density to a metal center. This property is harnessed in coordination chemistry to design and synthesize ligands for creating novel metal complexes. mdpi.com

This compound can be used as a building block to create more complex, polydentate ligands. While the simple N-ethylaniline molecule is a monodentate ligand, it can be chemically modified to incorporate additional donor atoms, leading to ligands that can bind to a metal ion at multiple points.

The synthesis of these ligands often involves reacting the N-ethylaniline core with other molecules containing potential donor atoms (like nitrogen, oxygen, or sulfur). Research in this area has successfully produced tetradentate, tripodal ligand systems incorporating N,N-dimethylaniline units, which are structurally very similar to N-ethylaniline. acs.org These syntheses demonstrate a proven methodology where the N-alkylaniline unit is a key component of a larger chelating framework. The resulting ligands can create a specific coordination environment around a metal ion, influencing the properties of the final complex.

Once a ligand containing the N-ethylbenzenamine moiety is synthesized, it can be reacted with various metal salts to form coordination complexes. mdpi.com The study of these complexes provides insight into fundamental metal-ligand interactions. Researchers use techniques like X-ray crystallography, UV-visible spectroscopy, and magnetic measurements to characterize the resulting complexes. acs.orgresearchgate.net

Key research findings in related systems show that:

The rigid aryl backbone of aniline-based ligands can lead to specific coordination geometries, such as distorted trigonal bipyramidal structures. acs.org

The steric bulk of the substituents on the aniline nitrogen can impact the stability and structure of the metal complex, as well as its reactivity.

By studying how the N-ethylbenzenamine moiety interacts with different transition metals, chemists can better understand the principles of coordination, which is essential for developing new catalysts and materials. mdpi.com

Table 2: Characterization Methods for Metal-Ligand Complexes

| Analytical Technique | Information Obtained | Reference |

|---|---|---|

| X-ray Crystallography | Solid-state structure, bond lengths, coordination geometry | researchgate.net |

| UV-Visible Spectroscopy | Electronic transitions, information about the metal's d-orbitals | acs.org |

| Infrared (IR) Spectroscopy | Metal-ligand vibrational frequencies, bonding information | acs.org |

| Magnetic Susceptibility | Electronic spin state of the metal center | acs.org |

| ¹H NMR Spectroscopy | Solution-state structure and ligand environment | acs.org |

Advanced Analytical Chemistry Method Development

In analytical chemistry, the development of reliable and accurate methods is crucial for identifying and quantifying chemical substances. sysrevpharm.orgpharmaguideline.com A pure, stable, well-characterized compound like this compound is an ideal candidate for use as a reference standard in the development and validation of such methods.

The process of analytical method development involves several stages where a reference standard is essential. pharmaguideline.com For example, when developing a High-Performance Liquid Chromatography (HPLC) method to detect aniline derivatives in a sample, this compound could be used to:

Determine Retention Time : A solution of the pure compound is injected to determine the specific time it takes to travel through the HPLC column, allowing for its identification in more complex mixtures. nih.gov

Establish Calibration Curves : Solutions of known concentrations are prepared and analyzed to create a calibration curve, which is then used to quantify the amount of the substance in unknown samples. ijcrt.org

Validate Method Performance : The standard is used to test key validation parameters such as accuracy, precision, linearity, and the limit of detection (LOD) and quantification (LOQ), ensuring the analytical method is reliable and fit for its intended purpose. sysrevpharm.org

Given that N-ethylaniline and related compounds are used in various industrial processes, methods for their detection as potential impurities or environmental contaminants are important. nih.govsielc.com The solid, more stable hydrochloride salt is particularly suitable for preparing accurate standard solutions for these advanced analytical applications.

Development of Spectrophotometric Methods for Detection

Spectrophotometry serves as a fundamental analytical tool for the detection of N-ethylaniline. Methods utilizing ultraviolet (UV) and infrared (IR) radiation have been developed for its quantification.

UV spectrophotometric detection of N-ethylaniline in an ethanol (B145695) solution has been demonstrated, with measurements typically conducted in the 229-241 nm range. nih.gov This technique achieves a sensitivity of 0.1 µg/mL, making it suitable for various quantitative applications. nih.gov While photometric techniques for related anilines can sometimes be hindered by interference from other substances that absorb at the chosen wavelength, the specificity can be greatly enhanced when combined with separation methods. nih.gov

Infrared (IR) spectroscopy offers another avenue for the detection and quantification of N-ethylaniline. acs.org Specific absorption bands in the IR spectrum allow for the identification and analysis of the compound, even in the presence of structurally similar molecules. acs.org The IR spectrum for this compound (run in a KBr disc) provides a unique fingerprint for its identification. nist.gov For instance, N-H stretching vibrations in related aromatic amines like aniline and N-methylaniline appear at distinct wavenumbers (3482 cm⁻¹ and 3431 cm⁻¹, respectively), allowing for differentiation. nih.gov

Table 1: Spectrophotometric Detection of N-Ethylaniline

| Analytical Method | Wavelength/Region | Sensitivity/Application | Source(s) |

|---|---|---|---|

| UV Spectrophotometry | 229-241 nm | 0.1 µg/mL in ethanol solution | nih.gov |

Chromatographic Analysis Techniques (e.g., GC-MS, HPLC) for Trace Analysis

For trace-level analysis, chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are indispensable. These methods provide the high sensitivity and selectivity required to detect minute quantities of N-ethylaniline and its derivatives.

High-Performance Liquid Chromatography (HPLC) Reverse-phase (RP) HPLC is a robust method for the analysis of N-ethylaniline. nih.gov A common approach involves using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. nih.gov HPLC systems equipped with a UV detector are frequently used for quantification, with strong absorption for aniline derivatives noted at wavelengths as low as 190 nm. nih.gov This method is scalable and can be adapted for preparative separation to isolate impurities. nih.gov The retention time for aniline and N-methylaniline under specific HPLC conditions has been recorded at 4.94 minutes and 5.76 minutes, respectively, demonstrating clear separation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful tool for the positive identification and quantification of trace contaminants. For polymer-grade feedstocks, GC-MS can achieve detection levels in the low parts-per-billion (ppb) range, offering a significant increase in sensitivity compared to Flame Ionization Detection (FID). chemicalbook.com In environmental analysis, such as determining aniline levels in soil, GC-MS methods have been developed with limits of quantification as low as 0.04 mg kg⁻¹. nih.gov The quantitative ion for aniline is m/z 93, with qualifier ions at m/z 65 and 66, which allows for definitive identification through its mass spectrum. nih.gov

Table 2: Chromatographic Methods for N-Ethylaniline and Related Compounds

| Technique | Column Type | Detection Method | Application/Key Findings | Source(s) |

|---|---|---|---|---|

| HPLC | Reverse Phase C18 | UV Detector | Analysis of N-ethylaniline; detection at 190 nm for related anilines. | nih.govnih.gov |

| GC-MS | Fused Silica (B1680970) Capillary | Mass Spectrometry | Trace contaminant analysis in polymer feedstocks; ppb sensitivity. | chemicalbook.comlabproinc.com |

Material Science Research

This compound is a valuable monomer in material science, particularly in the synthesis of conducting polymers and the exploration of materials with non-linear optical properties.

Poly(N-ethylaniline) and Related Conducting Polymers

Poly(N-ethylaniline) (PNEA), an N-substituted derivative of polyaniline (PANI), is an intrinsically conducting polymer (ICP) that has garnered significant research interest. researchgate.net It is typically synthesized via the chemical oxidation of the N-ethylaniline monomer in an acidic medium, such as aqueous HCl, using an oxidant like ammonium (B1175870) persulfate. nih.govnist.gov The use of HCl leads to the direct synthesis of the polymer in its conductive emeraldine (B8112657) salt form. acs.org

PANI and its derivatives are known for their good environmental stability and tunable electrical properties. The conductivity of these polymers is influenced by the degree of doping and the alignment of the polymer chains. acs.org Research has shown that PNEA doped with organic acids can exhibit higher crystallinity and solubility in common organic solvents like m-cresol (B1676322) compared to its HCl-doped counterpart. acs.org However, the conductivity of copolymers tends to decrease as the content of N-ethylaniline increases relative to aniline. PNEA has been investigated for various applications, including the formation of conductive composites with materials like talc (B1216) and kaolinite (B1170537) and as corrosion-resistant coatings on steel. nih.gov

Table 3: Properties of Poly(N-ethylaniline) (PNEA)

| Property | Description | Research Findings | Source(s) |

|---|---|---|---|

| Synthesis | Chemical oxidation of N-ethylaniline in acidic medium (e.g., HCl). | Ammonium persulfate is a common oxidant. | nih.govnist.gov |

| Conductivity | Electrical conductivity is a key feature. | Decreases with increasing N-ethylaniline content in copolymers with aniline. | |

| Solubility | Soluble in select organic solvents. | Doping with organic acids (e.g., tartaric acid) can improve solubility over HCl doping. | acs.org |

| Crystallinity | Doping affects polymer chain alignment. | PNEA doped with tartaric acid shows higher crystallinity than HCl-doped PNEA. | acs.org |

Investigation of Non-Linear Optical (NLO) Properties in Derivatives

Derivatives of aniline are actively investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and telecommunications. NLO properties in organic molecules often arise from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group connected by a π-conjugated system.

Theoretical and computational studies on substituted anilines, including N,N-dimethylaniline, have explored how molecular structure affects NLO response. Modifications such as changing the strength of donor and acceptor groups, varying substituents on the aromatic ring, and altering the length of the conjugation path are studied to optimize the first-order hyperpolarizability (a measure of NLO activity). For instance, studies have found that the hyperpolarizability increases when compounds feature a strong donor like an N,N-dialkyl group and a strong acceptor group. Research on fluorinated aniline derivatives and complex chromophores based on bis(N,N-diethyl)aniline further highlights the potential to engineer molecules with significant electro-optic activity for advanced NLO materials.

Environmental Chemical Behavior and Degradation Pathways

Abiotic Degradation Studies (e.g., Photolysis, Hydrolysis)

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For N-ethylaniline, the primary abiotic pathways are photolysis and atmospheric oxidation, while hydrolysis is not considered a significant degradation route.

Photolysis: N-ethylaniline is susceptible to degradation by light. Anilines generally absorb light within the environmental UV spectrum (wavelengths greater than 290 nm), which can lead to direct photolysis. researchgate.net The compound is known to become brown and decompose upon prolonged exposure to light and air. researchgate.netnih.govresearchgate.net This suggests that direct photolysis in sunlit surface waters and on soil surfaces could be a relevant degradation pathway.

Atmospheric Oxidation: In the atmosphere, N-ethylaniline is expected to exist primarily in the vapor phase. Its degradation in this compartment is dominated by the reaction with photochemically-produced hydroxyl radicals (•OH). The rate constant for this vapor-phase reaction has been estimated, which allows for the calculation of its atmospheric half-life. researchgate.net

Hydrolysis: N-ethylaniline is not expected to undergo hydrolysis in the environment. This is due to the absence of functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5 to 9). researchgate.net

| Degradation Process | Parameter | Value | Reference |

|---|---|---|---|

| Atmospheric Oxidation | Reaction Rate Constant with •OH Radicals | 5.1 x 10-11 cm3/molecule-sec at 25°C (estimated) | researchgate.net |

| Atmospheric Oxidation | Atmospheric Half-life | ~7.5 hours (estimated) | researchgate.net |

| Hydrolysis | Environmental Significance | Not expected to be an important fate process | researchgate.net |

| Photolysis | Susceptibility | Expected to absorb light >290 nm and may undergo direct photolysis | researchgate.net |

Biotransformation Pathways in Environmental Systems

The biodegradation of N-ethylaniline has been the subject of limited and sometimes conflicting research, making it difficult to definitively outline its biotransformation pathways in the environment. nih.gov However, data from studies on N-ethylaniline and structurally related compounds allow for the proposal of likely transformation routes. Biodegradation is considered a significant removal mechanism for aniline (B41778) compounds from aquatic environments. nih.gov

Studies have shown that N-ethylaniline can be biodegraded, with Biological Oxygen Demand (BOD) tests indicating it can reach 64% of its theoretical chemical oxygen demand in 5 days and 70% in 30 days. researchgate.net This suggests that microorganisms capable of degrading this compound exist in the environment.

The primary biotransformation pathways for substituted anilines typically involve N-dealkylation, hydroxylation, and oxidative deamination.

N-Deethylation: The removal of the ethyl group is a probable initial step. This would transform N-ethylaniline into aniline. The metabolism of the related compound N,N-diethylaniline by Bacillus megaterium suggests that N-dealkylation is a feasible pathway. researchgate.net

Hydroxylation: Aromatic hydroxylation is another key transformation. In vivo studies in rabbits have shown that N-ethylaniline can be metabolized to N-ethyl-p-aminophenol. nih.gov This indicates that microbial systems could also hydroxylate the benzene (B151609) ring.